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molecular formula C8H6N2O B1361358 2-Phenyl-1,3,4-oxadiazole CAS No. 825-56-9

2-Phenyl-1,3,4-oxadiazole

Cat. No. B1361358
M. Wt: 146.15 g/mol
InChI Key: ZEOMRHKTIYBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06159938

Procedure details

Acetyl-L-leucyl-L-leucyl-arginine(Mtr) (N-methyl)-(N-Methoxy)-amide: Acetyl-Leu-Leu-OH (133 mg) and arginine (Mtr)-N-methyl-N-methoxy amide (200 mg) were dissolved in 10 mL of DMF and were treated with 243 uL of DIEA and 212 mg of HBTU. The reaction stirred at room temperature for 15 hours and was worked up according to method A. Drying over Na2SO4, rotary evaporation of the solvent and flash chromatography on silica gel (50% acetone in hexane) provided 270 mg of the title compound as a foam.
[Compound]
Name
Acetyl-L-leucyl-L-leucyl-arginine(Mtr) (N-methyl)-(N-Methoxy)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Acetyl-Leu-Leu-OH
Quantity
133 mg
Type
reactant
Reaction Step One
[Compound]
Name
arginine (Mtr)-N-methyl-N-methoxy amide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
243 μL
Type
reactant
Reaction Step Two
Name
Quantity
212 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C(C)=O)[C@H:2]([C:7]([NH:9][C@H](C(O)=O)CC(C)C)=[O:8])[CH2:3][CH:4]([CH3:6])C.C[CH2:22][N:23](C(C)C)C(C)C.CN(C(ON1N=N[C:40]2C=CC=C[C:39]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[C:2]1([C:7]2[O:8][CH:22]=[N:23][N:9]=2)[CH:3]=[CH:4][CH:6]=[CH:40][CH:39]=1 |f:2.3|

Inputs

Step One
Name
Acetyl-L-leucyl-L-leucyl-arginine(Mtr) (N-methyl)-(N-Methoxy)-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Acetyl-Leu-Leu-OH
Quantity
133 mg
Type
reactant
Smiles
N([C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)C
Name
arginine (Mtr)-N-methyl-N-methoxy amide
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
243 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
212 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4, rotary evaporation of the solvent and flash chromatography on silica gel (50% acetone in hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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